Savinin

Übersicht

Beschreibung

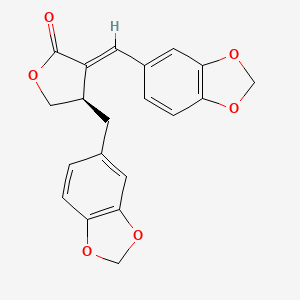

Savinin is a natural lignan compound primarily isolated from the roots of Acanthopanax henryi and Pterocarpus santalinus . It is known for its significant biological activities, including antineuroinflammatory and neuroprotective effects . The molecular formula of this compound is C20H16O6, and it belongs to the dibenzyl butyrolactone-type lignans .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Savinin can be synthesized through a multi-step reaction process. One of the synthetic routes involves the following steps :

- Hydrogenation using hydrogen gas and palladium on carbon in dimethylformamide.

- Reaction with pivaloyl chloride and butyllithium.

- Treatment with sodium hexamethyldisilazide in tetrahydrofuran at -73°C.

- Oxidation using 30% aqueous hydrogen peroxide and lithium hydroxide in tetrahydrofuran.

- Reduction with borane-tetrahydrofuran complex.

- Acidic treatment with trifluoroacetic acid in dichloromethane.

- Further reaction with sodium hexamethyldisilazide, triethylamine, and 4-dimethylaminopyridine.

- Final step involves treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene in toluene at 80°C.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as the roots of Acanthopanax henryi and Pterocarpus santalinus. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Savinin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, lithium hydroxide.

Reduction: Borane-tetrahydrofuran complex.

Substitution: Various reagents depending on the desired substitution.

Major Products: The major products formed from these reactions include different derivatives of this compound with modified functional groups, which can exhibit varied biological activities .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Recent research has highlighted Savinin's neuroprotective capabilities, particularly in models of neuroinflammation. A study published in Molecules demonstrated that this compound significantly reduced neuroinflammatory cytokines and histopathological changes in lipopolysaccharide (LPS)-induced neuroinflammation in mice. The findings suggest that this compound modulates critical signaling pathways, including MAPK/NF-κB and NLRP3 inflammasome activation, thereby offering protective effects against neurodegenerative conditions .

Key Findings:

- Histopathological Changes : this compound administration (5, 10, 20 mg/kg) improved histopathological outcomes compared to controls.

- Cytokine Levels : Significant reductions in TNF-α, IL-1β, and IL-6 were observed post-treatment.

- Mechanisms of Action : Inhibition of the MAPK signaling pathway and prevention of NF-κB nuclear translocation were noted as critical mechanisms .

Anti-inflammatory Properties

This compound has been shown to exert anti-inflammatory effects by inhibiting tumor necrosis factor-alpha (TNF-α) production and T cell proliferation. In vitro studies indicated that this compound effectively reduced TNF-α levels in LPS-stimulated RAW264.7 cells, suggesting its potential as an anti-inflammatory agent .

Data Table: Anti-inflammatory Effects of this compound

| Study | Model | Dosage | Key Findings |

|---|---|---|---|

| RAW264.7 Cells | Not specified | Inhibition of TNF-α production | |

| LPS-stimulated Mice | 5, 10 mg/kg | Reduced T cell proliferation |

Anticancer Activity

This compound's anticancer properties have been explored in several studies. It has been reported to inhibit the proliferation of cancer cells and induce apoptosis. For instance, research indicates that this compound can trigger programmed cell death in certain cancer cell lines, highlighting its potential as a chemotherapeutic agent .

Case Study: Anticancer Mechanisms

In a study examining the effects of this compound on cancer cell lines:

- Cell Lines Tested : Various human cancer cell lines were treated with different concentrations of this compound.

- Results : Significant reductions in cell viability were observed at higher concentrations, with apoptosis confirmed through caspase activation assays.

Wirkmechanismus

Savinin exerts its effects through several molecular mechanisms:

Inhibition of Proinflammatory Mediators: this compound inhibits the production of nitric oxide, prostaglandin E2, inducible nitric oxide synthase, and cyclooxygenase-2 in lipopolysaccharide-stimulated cells.

Regulation of Signaling Pathways: this compound modulates the mitogen-activated protein kinase and nuclear factor-kappa B pathways, as well as the NLRP3 inflammasome signaling pathway.

Binding to Receptors: Docking studies have shown that this compound binds to receptors such as mitogen-activated protein kinase, nuclear factor-kappa B, and NLRP3, which are involved in inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Savinin is compared with other similar lignan compounds, such as:

Arctigenin: Another dibenzyl butyrolactone-type lignan with similar anti-inflammatory properties.

Eudesmin: A furofuran-type lignan with different structural features but similar biological activities.

Isolariciresinol: A dibenzylbutane-type lignan with distinct structural and functional properties.

Uniqueness of this compound: this compound’s unique structural features, such as the α-arylidene γ-lactone structure, contribute to its specific biological activities and make it a valuable compound for research and therapeutic applications .

Biologische Aktivität

Savinin, a lignan derived from Pterocarpus santalinus, has garnered significant attention due to its diverse biological activities. This article provides an in-depth examination of its pharmacological properties, focusing on its anti-inflammatory effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized as an amorphous white powder with a specific molecular structure that contributes to its biological activity. Its chemical properties include:

- Molecular Formula : C₁₈H₁₈O₄

- Molecular Weight : 298.34 g/mol

- Spectroscopic Data : NMR and mass spectrometry analyses confirm its structure, which is similar to other dibenzylbutyrolactone-type lignans.

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of tumor necrosis factor-alpha (TNF-α) production and T cell proliferation. In a study involving lipopolysaccharide (LPS)-stimulated RAW264.7 cells, this compound demonstrated an IC50 value of 31.9 µM for TNF-α inhibition, outperforming many known anti-inflammatory agents.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 31.9 | Inhibits TNF-α production and T cell proliferation |

| Calocedrin | 30.9 | Less effective compared to this compound |

| Pinoresinol | 50-100 | Reference compound |

| Ginsenosides | 40-60 | Reference compound |

These findings suggest that this compound may exert its effects by modulating intracellular signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE) inhibition and platelet activating factor (PAF) antagonism .

Cytotoxic Activity

This compound has also shown cytotoxic effects against various cancer cell lines. In studies evaluating its efficacy against human cancer cells, this compound demonstrated the ability to induce apoptosis in MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 | 25 | Significant cytotoxicity observed |

| NCI-H460 | 30 | Effective against lung cancer cells |

| SF-268 | 20 | High sensitivity to this compound |

The mechanism underlying this cytotoxicity appears to involve the induction of oxidative stress and the activation of apoptotic pathways .

Case Studies

- Neuroinflammatory Models : In BV2 microglial cells stimulated with LPS, this compound inhibited nitric oxide (NO) and prostaglandin E2 (PGE2) production with IC50 values of 2.22 µM and 2.28 µM, respectively. This was linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, highlighting its potential as a neuroprotective agent .

- In Vivo Studies : Research involving animal models has indicated that this compound can reduce inflammation markers in tissues subjected to inflammatory stimuli, suggesting systemic anti-inflammatory effects that warrant further exploration in clinical settings .

Eigenschaften

IUPAC Name |

(3E,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-(1,3-benzodioxol-5-ylmethylidene)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,6-8,14H,5,9-11H2/b15-6+/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJGAYUQSLJSCR-ULIPXBITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=CC2=CC3=C(C=C2)OCO3)C(=O)O1)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](/C(=C\C2=CC3=C(C=C2)OCO3)/C(=O)O1)CC4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493-95-8 | |

| Record name | (-)-Savinin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | SAVININ | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Savinin exert its anti-inflammatory effects?

A: this compound has been shown to exert anti-inflammatory effects through multiple mechanisms. * Inhibition of MAPK/NF-κB Pathway: this compound significantly reduces the expression of proteins associated with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. These pathways are crucial for the production of pro-inflammatory cytokines. [, ]* Suppression of NLRP3 Inflammasome Activation: this compound effectively inhibits the activation of the NLR Family Pyrin Domain Containing 3 (NLRP3) inflammasome. This inflammasome plays a key role in the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β). []* Inhibition of Prostaglandin E2 (PGE2) Production: this compound demonstrates a direct inhibitory effect on the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the production of PGE2, a key mediator of inflammation. []* Suppression of iNOS and COX-2 Expression: this compound effectively reduces the expression of inducible nitric oxide synthase (iNOS) and COX-2, enzymes involved in the production of nitric oxide (NO) and PGE2, respectively. [] * Regulation of Cytokine Production: this compound negatively regulates the production of pro-inflammatory cytokines, including IL-1β and Tumor Necrosis Factor-alpha (TNF-α), at the transcriptional level. []

Q2: What are the downstream effects of this compound's interaction with RANKL signaling?

A: this compound inhibits RANKL-induced osteoclast differentiation by suppressing the expression of Nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), a crucial transcription factor for osteoclastogenesis. This inhibition consequently leads to the suppression of mRNA expression of osteoclast-related genes, such as OSCAR, DC-STAMP, and CTSK, ultimately reducing osteoclast activity and bone resorption. []

Q3: What is the molecular formula and weight of this compound?

A: this compound has the molecular formula C20H20O6 and a molecular weight of 356.37 g/mol. [, ]

Q4: What spectroscopic data is available for this compound?

A: this compound's structure has been extensively characterized using various spectroscopic techniques, including: * Nuclear Magnetic Resonance (NMR): Complete 1H and 13C NMR spectral data assignments are available, providing detailed information about the compound's structure and stereochemistry. []* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) data confirms the molecular formula and provides information about the fragmentation pattern of this compound. * Infrared (IR) Spectroscopy: IR data reveals information about the functional groups present in this compound.* Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis data provides information about the compound's electronic transitions and light absorption properties.

Q5: What is known about this compound's stability under various conditions?

A5: While specific data on this compound's stability under diverse conditions is limited in the provided research, it is known to be a relatively stable compound. It has been successfully isolated and characterized from various plant sources, suggesting inherent stability under natural conditions. Further research is required to fully elucidate its stability profile under specific temperature, pH, and light exposure conditions.

Q6: Does this compound exhibit any catalytic properties?

A6: The provided research does not indicate any inherent catalytic activity associated with this compound. Its primary mode of action appears to be through binding and modulating the activity of specific proteins involved in inflammation and other biological processes.

Q7: How has computational chemistry been used to study this compound?

A: Computational studies, including molecular docking simulations, have been instrumental in understanding this compound's interactions with target proteins:* SARS-CoV-2 Protease Inhibition: Molecular docking studies identified this compound as a potential inhibitor of SARS-CoV-2 main protease (Mpro). The simulations revealed favorable binding interactions between this compound and the active site of Mpro, suggesting its potential as an antiviral agent. [, , ]* Binding Mode Prediction: Docking studies also predicted the binding mode of this compound to other target proteins like MAPK, NF-κB, and NLRP3, providing insights into its mechanism of action. []

Q8: What is the role of the butyrolactone ring in this compound's biological activity?

A: The α-arylidene-γ-butyrolactone structure is crucial for this compound's TNF-α inhibitory activity. Structure-activity relationship studies using this compound and structurally related compounds showed that the non-polar butyrolactone ring is essential for its activity. Modifications to this ring structure could potentially alter its potency and selectivity. []

Q9: What in vitro and in vivo models have been used to study this compound's biological activity?

A: Several in vitro and in vivo models have been employed to investigate this compound's effects:* LPS-Induced Neuroinflammation Model: Researchers utilized an LPS-induced neuroinflammation model in mice to demonstrate this compound's neuroprotective effects. This compound effectively reduced neuroinflammatory cytokines and histopathological alterations, highlighting its potential in treating neuroinflammatory conditions. []* RANKL-Induced Osteoclast Differentiation Assay: this compound's inhibitory effect on osteoclast differentiation was demonstrated using RANKL-stimulated bone marrow macrophages. []* TPA-Induced PGE2 Production Assay: this compound's inhibitory effect on PGE2 production was evaluated in rat peritoneal macrophages stimulated with TPA. [] * Glutamate-Induced Neurotoxicity Model: this compound demonstrated neuroprotective effects in primary cultures of rat cortical cells against glutamate-induced neurotoxicity. []

Q10: What analytical methods have been used to identify and quantify this compound?

A: Various analytical techniques have been employed in the isolation, characterization, and quantification of this compound:* Chromatography: Open column chromatography, high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) are commonly used for separating and isolating this compound from plant extracts. [, , , ]* Spectroscopy: NMR, MS, IR, and UV-Vis spectroscopy are essential tools for structure elucidation and confirmation of this compound's identity. [, ] * Mass Spectrometry (MS): LC-MS/MS has been used to identify and quantify this compound in plant extracts. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.